

Spectroscopic Analysis of 3,5-Dichlorosalicylic Acid: A Technical Guide

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Compound of Interest

Compound Name: **3,5-Dichlorosalicylic acid**

Cat. No.: **B146607**

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This technical guide provides an in-depth overview of the spectroscopic data for **3,5-Dichlorosalicylic acid**, a compound of interest in various research and development fields, including its role as a potential inhibitor of human 20α -hydroxysteroid dehydrogenase. The following sections detail its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition. This document is intended for researchers, scientists, and professionals in drug development.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a crucial technique for identifying the functional groups present in a molecule. The IR spectrum of **3,5-Dichlorosalicylic acid** exhibits characteristic absorption bands corresponding to its hydroxyl, carboxylic acid, and aromatic moieties.

Table 1: Infrared (IR) Spectroscopic Data for **3,5-Dichlorosalicylic Acid**

Wavenumber (cm ⁻¹)	Assignment
3400 - 2400 (broad)	O-H stretch (Carboxylic acid)
~3000	O-H stretch (Phenolic)
~1700	C=O stretch (Carboxylic acid)
~1600, ~1470	C=C stretch (Aromatic ring)
~1250	C-O stretch (Carboxylic acid)
Below 800	C-Cl stretch

Note: The exact peak positions can vary slightly based on the experimental conditions and sample preparation.

The infrared spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

- Sample Preparation: A small amount of the solid **3,5-Dichlorosalicylic acid** sample was placed directly onto the ATR crystal.
- Data Acquisition: The spectrum was recorded over the range of 4000–400 cm⁻¹. A background spectrum of the clean ATR crystal was acquired and automatically subtracted from the sample spectrum. The instrument used for such an analysis could be a Bruker Tensor 27 FT-IR[1].
- Analysis: The resulting spectrum was analyzed to identify the characteristic absorption frequencies corresponding to the various functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule.

Proton NMR (¹H NMR) gives insights into the number and types of hydrogen atoms present. For **3,5-Dichlorosalicylic acid**, the spectrum is expected to show signals for the aromatic protons and the acidic protons of the hydroxyl and carboxyl groups.

Table 2: ^1H NMR Spectroscopic Data for **3,5-Dichlorosalicylic Acid**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.8	Doublet	1H	Aromatic H (C4-H)
~7.5	Doublet	1H	Aromatic H (C6-H)
Broad Signal	Singlet	1H	-OH (Phenolic)
Broad Signal	Singlet	1H	-COOH (Carboxylic)

Note: Chemical shifts are referenced to Tetramethylsilane (TMS) and can vary depending on the solvent used.

Carbon-13 NMR (^{13}C NMR) provides information about the carbon skeleton of the molecule.

Table 3: ^{13}C NMR Spectroscopic Data for **3,5-Dichlorosalicylic Acid**

Chemical Shift (δ , ppm)	Assignment
~170	-COOH
~158	C-OH
~135	C-Cl
~130	C-H
~125	C-Cl
~120	C-H
~118	C-COOH

Note: The specific assignments may require further 2D NMR experiments for unambiguous confirmation.

The following is a general protocol for acquiring ^1H and ^{13}C NMR spectra.

- Sample Preparation: Approximately 5-10 mg of **3,5-Dichlorosalicylic acid** was dissolved in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. A small amount of Tetramethylsilane (TMS) was added as an internal standard (δ 0.00).
- Instrumentation: The spectra were recorded on a spectrometer, such as a Bruker Avance-400, operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei[2].
- Data Acquisition: For ¹H NMR, a sufficient number of scans were acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans were typically required due to the low natural abundance of the ¹³C isotope[3].
- Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts were reported in parts per million (ppm) relative to TMS.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation pattern. The molecular weight of **3,5-Dichlorosalicylic acid** is 207.01 g/mol [4].

Table 4: Mass Spectrometry Data for **3,5-Dichlorosalicylic Acid**

m/z	Interpretation
206/208/210	Molecular ion peak [M] ⁺ (isotopic pattern for 2 Cl)
188/190/192	[M-H ₂ O] ⁺
161/163	[M-COOH] ⁺
125	Loss of COOH and one Cl atom

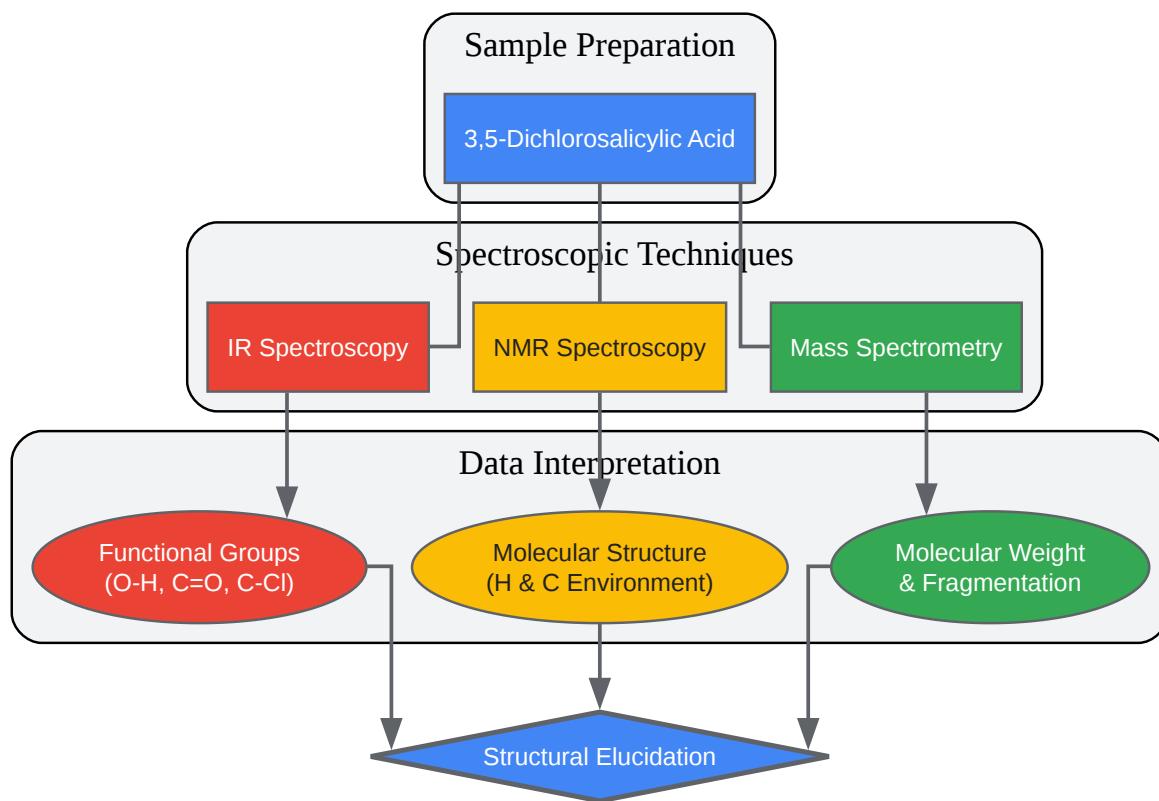
Note: The presence of two chlorine atoms results in a characteristic isotopic pattern for chlorine-containing fragments.

A common method for analyzing a compound like **3,5-Dichlorosalicylic acid** is Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization-Quadrupole Time-of-Flight (ESI-QTOF) mass spectrometry[4].

- Sample Introduction: For GC-MS, the sample is vaporized and introduced into the mass spectrometer via a gas chromatograph. For ESI, the sample is dissolved in a suitable solvent and infused into the ion source.
- Ionization: In GC-MS, Electron Ionization (EI) is typically used, where high-energy electrons bombard the sample molecules, causing ionization and fragmentation. In ESI, a high voltage is applied to the liquid to create an aerosol, leading to the formation of ions.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by the mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z . Sample preparation for mass spectrometry often involves steps like protein precipitation, reduction, alkylation, and digestion, followed by desalting and concentration of the peptides before analysis[5][6].

Workflow and Data Integration

The combination of these spectroscopic techniques provides a comprehensive characterization of **3,5-Dichlorosalicylic acid**. The logical flow of analysis is depicted in the following diagram.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.

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